molecular formula C11H17ClN2O B1440727 2-Amino-3-methyl-N-phenylbutanamide hydrochloride CAS No. 635682-91-6

2-Amino-3-methyl-N-phenylbutanamide hydrochloride

Cat. No. B1440727
CAS RN: 635682-91-6
M. Wt: 228.72 g/mol
InChI Key: PFWNTOZICPWSMJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Amino-3-methyl-N-phenylbutanamide hydrochloride consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-methyl-N-phenylbutanamide hydrochloride include a molecular weight of 228.72 g/mol and a molecular formula of C11H17ClN2O.

Scientific Research Applications

Nanomedicine and Targeted Drug Delivery

2-Amino-3-methyl-N-phenylbutanamide hydrochloride: has potential applications in the field of nanomedicine, particularly in targeted drug delivery systems. Utilizing the enhanced permeability and retention (EPR) effect, this compound could be used to develop nanocarriers that deliver drugs specifically to tumor sites, minimizing side effects and improving therapeutic outcomes .

Photodynamic Therapy (PDT) for Cancer Treatment

In the realm of cancer treatment, photodynamic therapy (PDT) is an emerging technique where 2-Amino-3-methyl-N-phenylbutanamide hydrochloride could serve as a photosensitizer precursor. Research indicates promising prospects for PDT in treating various malignancies, including ovarian and hematologic cancers .

Vaccine Development

The compound’s properties may be leveraged in vaccine development, where it could play a role in the synthesis of novel adjuvants or as a stabilizing agent for sensitive vaccine components, thus enhancing immune responses .

Gene Delivery Systems

Gene therapy is another advanced field where 2-Amino-3-methyl-N-phenylbutanamide hydrochloride could be utilized. It might be involved in the synthesis of vectors that can safely and efficiently deliver genetic material into cells, potentially correcting genetic disorders .

Tissue Engineering

In tissue engineering, this compound could contribute to the synthesis of scaffolds that support cell growth and tissue regeneration. Its chemical structure might provide reactive sites for cross-linking, essential for developing biocompatible and biodegradable materials .

Synthesis of Reactive Polymers

2-Amino-3-methyl-N-phenylbutanamide hydrochloride: could be used in the synthesis of reactive polymers. These polymers have applications in biochemistry and chemical engineering, serving as polymeric reagents or supports due to their chemically reactive functional groups .

Development of Functional (Meth)Acrylates

The compound may be involved in the synthesis of functional (meth)acrylates, which are crucial in producing reactive esters. These esters serve as general reactive group precursors in the preparation of polymers with specific chemical functions .

Advanced Battery Science and Technology

Lastly, 2-Amino-3-methyl-N-phenylbutanamide hydrochloride might find applications in advanced battery science. Its chemical properties could be beneficial in developing electrolytes or other components that improve battery performance and longevity .

Mechanism of Action

While the specific mechanism of action for 2-Amino-3-methyl-N-phenylbutanamide hydrochloride is not mentioned in the search results, it is known that NSAIDs like mefenamic acid work by reducing the production of prostaglandins, chemicals that cause inflammation, pain, and fever in the body.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) of the compound . The SDS contains information about the potential hazards of the compound, safe handling practices, and measures to take in case of an accident.

properties

IUPAC Name

2-amino-3-methyl-N-phenylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWNTOZICPWSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-N-phenylbutanamide hydrochloride

CAS RN

635682-91-6
Record name Butanamide, 2-amino-3-methyl-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635682-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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